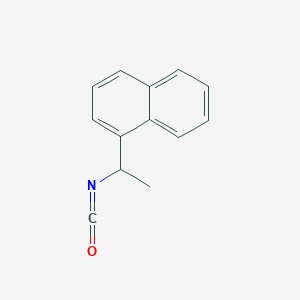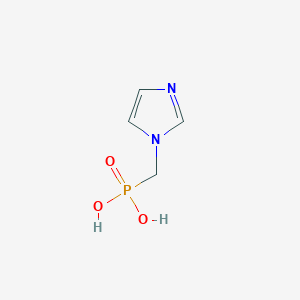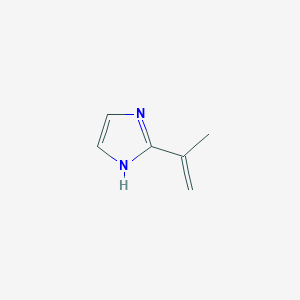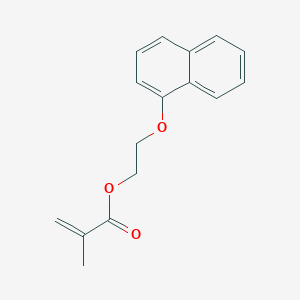
1-(1-Naphthyl)ethyl isocyanate
Descripción general
Descripción
1-(1-Naphthyl)ethyl isocyanate is a chemical compound that belongs to the class of organic compounds known as naphthalenes . It is an isocyanate derivative of naphthalene .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-Naphthylthiourea and chlorobenzene . It can also be synthesized from ®-NEI .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C10H7CH(CH3)NCO . The molecular weight of the compound is 197.23 .Chemical Reactions Analysis
This compound can be used as a source of thiourea moiety to synthesize derivatives of calixarenes to be used as anion acceptors . It can also be used for the synthesis of naphthyl substituted 1,2,4-triazoles and 1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.604 and a density of 1.118 g/mL at 25 °C . The boiling point of the compound is 106-108 °C/0.16 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(1-Naphthyl)ethyl isocyanate (NEIC) has been used in regioselective synthesis and characterization studies. For instance, NEIC reacted with beta-cyclodextrin (beta-CD) to produce monosubstituted CD products, which were then characterized using proton NMR (Gahm et al., 1993). This demonstrates the compound's utility in chemical synthesis and analysis.
Analytical Chemistry
NEIC has applications in the field of analytical chemistry. A method involving the determination of complex mixtures of airborne isocyanates and amines in polyurethane (PUR) products utilized derivatives of isocyanates for analytical purposes (Tinnerberg et al., 1997). Additionally, the compound has been used in liquid chromatographic determination of residual isocyanate monomers in plastics intended for food contact (Damant et al., 1995), highlighting its relevance in ensuring safety and quality in food-related materials.
Polymer Chemistry
In polymer chemistry, NEIC has been utilized in the study of enzyme induction and oxidative metabolism of isothiocyanates to isocyanates. This research, focusing on rat liver microsomes, explored the metabolic activity and conversion of various isothiocyanates, including 1- and 2-naphthyl isothiocyanate (Lee, 1996).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and is harmful if swallowed or inhaled . Proper personal protective equipment should be used when handling this compound .
Direcciones Futuras
The future directions of 1-(1-Naphthyl)ethyl isocyanate research could involve exploring its potential applications in the synthesis of other organic compounds. Its use as a source of thiourea moiety to synthesize derivatives of calixarenes to be used as anion acceptors suggests potential applications in the field of supramolecular chemistry.
Propiedades
IUPAC Name |
1-(1-isocyanatoethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONOHGQPZFXJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88442-63-1 | |
| Record name | 1-(1-isocyanatoethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [(3-methoxyphenyl)methylidene]carbamate](/img/structure/B3194995.png)
![(1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3194998.png)

![[1,4'-Bipiperidine]-4'-carboxamide, 1'-[4-(4-hydroxyphenyl)-4-oxobutyl]-](/img/structure/B3195008.png)









![1H-[1,2,3]Triazole-4-carbothioic acid amide](/img/structure/B3195103.png)